molecular formula C10H12ClN B2406418 5-Chloro-3,3-dimethylindoline CAS No. 1243165-15-2

5-Chloro-3,3-dimethylindoline

Cat. No.: B2406418
CAS No.: 1243165-15-2
M. Wt: 181.66
InChI Key: OTLDGWKRGSUXLP-UHFFFAOYSA-N
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Description

5-Chloro-3,3-dimethylindoline: is a chemical compound belonging to the indoline family, characterized by the presence of a chloro group at the 5th position and two methyl groups at the 3rd position on the indoline ring. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Properties

IUPAC Name

5-chloro-3,3-dimethyl-1,2-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLDGWKRGSUXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,3-dimethylindoline can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure. For this compound, the starting materials would include 5-chloro-2,3-dimethylphenylhydrazine and an appropriate ketone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3,3-dimethylindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indoline ring .

Scientific Research Applications

Chemistry: 5-Chloro-3,3-dimethylindoline is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, indoline derivatives, including this compound, are studied for their potential as enzyme inhibitors and receptor modulators. They are also investigated for their antimicrobial and antiviral properties .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways. Its structural features make it a candidate for designing molecules with improved pharmacokinetic and pharmacodynamic properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various applications in material science and manufacturing .

Mechanism of Action

The mechanism of action of 5-Chloro-3,3-dimethylindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and methyl groups on the indoline ring influence its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-3,3-dimethylindoline is unique due to the combined presence of the chloro and methyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .

Biological Activity

5-Chloro-3,3-dimethylindoline is a nitrogen-containing heterocyclic compound belonging to the indoline family, recognized for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chloro substituent at the 5-position and two methyl groups at the 3-position of the indoline structure. Its molecular formula is C₉H₈ClN. The unique chlorine substituent significantly influences both its chemical reactivity and biological activity.

Target of Action

The compound primarily targets specific receptors or enzymes within biological systems. It has been shown to interact with proteins involved in cellular signaling pathways, particularly those related to neurotransmission and cancer progression.

Mode of Action

The interaction with target receptors can lead to either inhibition or activation of their normal functions. For instance, binding to receptors may block natural ligands or mimic them, thereby influencing downstream signaling pathways. Notably, this compound has been shown to affect the WNT/β-catenin signaling pathway, which plays a crucial role in regulating various cellular functions and is often implicated in cancer progression .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been studied for its ability to inhibit Dishevelled 1 (DVL1), a key protein in the WNT signaling pathway. The compound demonstrated an EC50 of 0.49 ± 0.11 μM against DVL1 and inhibited the growth of HCT116 cancer cells with an EC50 value of 7.1 ± 0.6 μM . Additionally, derivatives of this compound have shown cytotoxic effects against various cancer cell lines.

Compound Target EC50 (μM) Effect
This compoundDVL10.49 ± 0.11Inhibition
This compoundHCT116 Cells7.1 ± 0.6Growth Inhibition

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Studies have shown that it exhibits significant radical scavenging activity against DPPH radicals, indicating potential applications in oxidative stress-related conditions .

Case Studies

  • Anticancer Studies : A study published in MDPI confirmed that derivatives of this compound effectively block the WNT pathway and exhibit anticancer activity through various assays that measured cell growth inhibition rates .
  • Mechanistic Evaluations : Research highlighted the biochemical pathways impacted by indole derivatives like this compound, emphasizing their role as enzyme inhibitors and receptor modulators in biological research.

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